

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 binding affinity to VHL

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Compound of Interest

FAM-DEALA-HypYIPMDDDFQLRSF-NH2

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An In-depth Technical Guide on the Binding Affinity of **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** to the von Hippel-Lindau (VHL) Protein

Introduction

The von Hippel-Lindau (VHL) protein is a critical tumor suppressor that functions as the substrate recognition component of an E3 ubiquitin ligase complex.[1] This complex, often referred to as the VBC (pVHL, Elongin B, Elongin C) complex which also includes Cullin-2 and Rbx1, plays a pivotal role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor 1α (HIF- 1α) for degradation under normal oxygen conditions (normoxia).[2][3][4] The interaction between VHL and HIF- 1α is a key regulatory point in the hypoxia signaling pathway and a high-interest target for therapeutic intervention in various diseases, including cancer and anemia.

This guide provides a comprehensive technical overview of the binding affinity and interaction between VHL and **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2**, a fluorescently labeled synthetic peptide derived from HIF-1 α . This peptide serves as a valuable tool for studying the VHL/HIF-1 α interaction and for screening small molecule inhibitors.

Quantitative Data Summary

The binding affinity of the FAM-labeled HIF- 1α peptide to the VHL protein has been quantitatively determined. The data is summarized in the table below.



Parameter	Value	Description	Source
Ligand	FAM-DEALA-Hyp- YIPMDDDFQLRSF- NH2	A 5- carboxyfluorescein (FAM) labeled, 19- amino acid peptide derived from HIF-1α, with a central hydroxyproline (Hyp) residue crucial for VHL recognition.	[5]
Target	von Hippel-Lindau (VHL) Protein	Typically used as part of the VCB E3 ligase complex (VHL, Elongin B, Elongin C) for stability and functional assays.	[6]
Dissociation Constant (KD)	3 nM	A measure of the binding affinity between the peptide and the VHL protein. A lower KD value indicates a higher binding affinity.	[5][7]
Fluorophore	5-Carboxyfluorescein (FAM)	A fluorescent dye attached to the N-terminus of the peptide, enabling detection in fluorescence-based assays.	
Excitation (λex)	485 nm	The optimal wavelength of light to excite the FAM fluorophore.	[5][7]







Emission (λem)

The optimal

wavelength at which

the FAM fluorophore [5][7]

emits light after

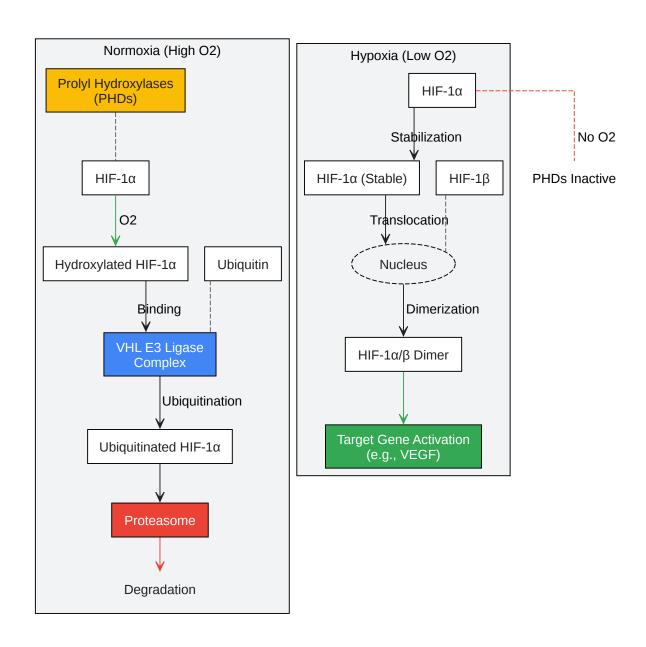
excitation.

Signaling Pathway Context: VHL and HIF-1α Regulation

520 nm

The VHL protein is the gatekeeper of the HIF- 1α degradation pathway. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF- 1α .[3] This post-translational modification creates a binding site for VHL.[3] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF- 1α , marking it for destruction by the proteasome.[1][6] In hypoxic conditions, the lack of oxygen inactivates PHDs, HIF- 1α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF- 1α then translocates to the nucleus, dimerizes with HIF- 1β , and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[1][3]





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VHL-mediated regulation of HIF-1 α under normoxic and hypoxic conditions.



Experimental Protocols

The binding affinity of the FAM-labeled peptide to VHL is typically determined using a Fluorescence Polarization (FP) Competition Assay.[6]

Principle of Fluorescence Polarization

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule.[8]

- Free Tracer: When a small, fluorescently labeled molecule (the "tracer," in this case, the FAM-peptide) is in solution, it tumbles rapidly. If this molecule is excited with plane-polarized light, the emitted light becomes depolarized due to the rapid rotation. This results in a low FP value.[8]
- Bound Tracer: When the fluorescent tracer binds to a much larger molecule (the VHL protein), its tumbling is significantly slowed.[8] When excited with polarized light, the larger complex emits light that remains largely polarized. This results in a high FP value.[8][9]

Competition Assay Protocol

This assay is used to measure the ability of a non-fluorescent test compound (a potential inhibitor or ligand) to displace the FAM-peptide from the VHL protein.

- Reagents and Preparation:
 - Assay Buffer: A suitable buffer, such as PBS (pH 7.4), is prepared.
 - VHL Protein Complex: A solution of the purified VCB complex is prepared at a constant concentration (typically around the KD of the tracer).[9]
 - FAM-Peptide Tracer: A solution of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is prepared at a low, constant concentration (e.g., 1 nM).[9]
 - Test Compound: A serial dilution of the test compound is prepared.
- Assay Procedure:



Controls:

- Minimum Polarization (Free Tracer): Wells containing only the FAM-peptide in assay buffer.
- Maximum Polarization (Bound Tracer): Wells containing the FAM-peptide and the VHL protein complex in assay buffer.
- Competition Reaction: The VHL protein complex and the FAM-peptide are added to wells
 of a microplate (e.g., a 384-well black plate).[9]
- Serial dilutions of the test compound are then added to these wells.
- The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.

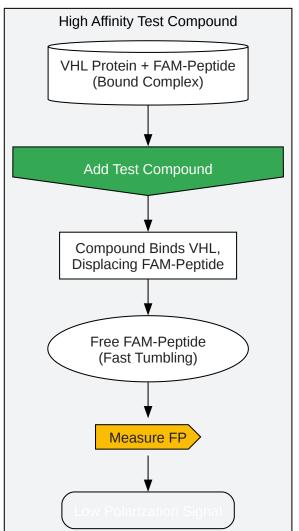
Measurement:

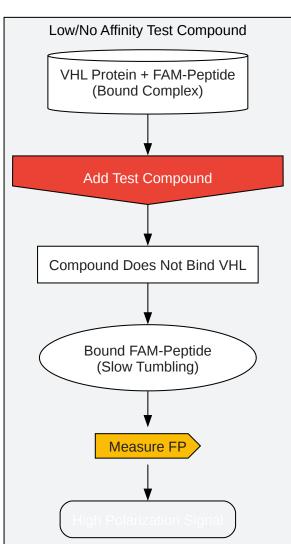
- A microplate reader capable of measuring fluorescence polarization is used.
- The instrument excites the wells with polarized light at ~485 nm and measures the parallel and perpendicular components of the emitted light at ~520 nm.
- The reader calculates the fluorescence polarization, typically expressed in millipolarization units (mP).

Data Analysis:

- The mP values are plotted against the logarithm of the test compound concentration.
- The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound FAMpeptide).
- The IC₅₀ value can then be used to calculate the inhibition constant (K_i), which represents the binding affinity of the test compound for the VHL protein.







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Workflow of a Fluorescence Polarization (FP) competition assay.



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References

- 1. Von Hippel–Lindau tumor suppressor Wikipedia [en.wikipedia.org]
- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 Nordic Biosite [nordicbiosite.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
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